molecular formula C12H15N3O2S2 B2772397 4-[(Dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine CAS No. 2034397-80-1

4-[(Dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine

Cat. No. B2772397
CAS RN: 2034397-80-1
M. Wt: 297.39
InChI Key: ITHSSYPJOQSSCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the pyridine and thiophene rings, followed by the introduction of the sulfamoyl group. Dimethyl sulfoxide (DMSO) is often used as a synthon in organic chemistry, which could potentially be involved in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and thiophene rings, along with the sulfamoyl group. The presence of these groups would likely confer certain chemical properties to the molecule, such as its reactivity and polarity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the sulfamoyl group could potentially undergo hydrolysis or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the sulfamoyl group could affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of thienyl-substituted pyridinium salts, including derivatives similar to the chemical compound of interest, has been explored for their second-order nonlinear optical properties. These compounds were characterized by Kurtz powder tests, X-ray crystallography, and their noncentrosymmetric structures were highlighted, indicating their potential in nonlinear optics applications (Liang Li et al., 2012).

Applications in Nonlinear Optics

The study of the nonlinear optical properties of various organic compounds, including thienyl-substituted derivatives, has shown significant potential. For instance, certain pyridinium salts have demonstrated noncentrosymmetric structures and high second harmonic generation efficiency, which are critical parameters for materials used in nonlinear optical applications. This research provides a foundation for the development of new materials with enhanced optical properties (Liang Li et al., 2012).

Organic Light-Emitting Diodes (OLEDs)

Homoleptic cyclometalated iridium complexes with thiophen-2-ylpyridine derivatives have been studied for their highly efficient red phosphorescence, presenting a pathway for their application in OLED technology. These complexes have shown promise in producing devices with high efficiency and pure-red emission, crucial for the advancement of display and lighting technologies (A. Tsuboyama et al., 2003).

Chemo-sensing

Derivatives of pyridine, including those with substituents that may be structurally similar to the compound of interest, have been explored for their "turn on" fluorescent chemo-sensing capabilities towards specific metal ions. This application is particularly relevant in the detection of metal ions in biological systems, highlighting the versatility of pyridine derivatives in sensor technology (F. Rahman et al., 2017).

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation into its potential uses, particularly in the field of medicine given the presence of the sulfamoyl group .

properties

IUPAC Name

4-[(dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-15(2)19(16,17)14-8-10-3-5-13-12(7-10)11-4-6-18-9-11/h3-7,9,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHSSYPJOQSSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1=CC(=NC=C1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine

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